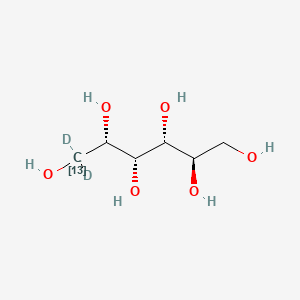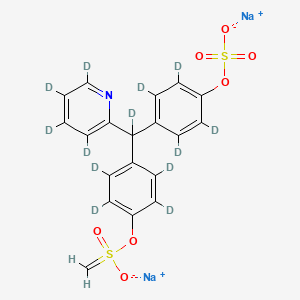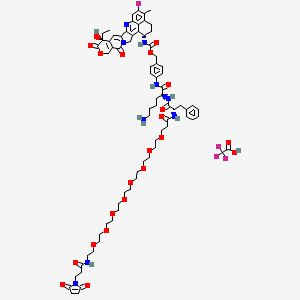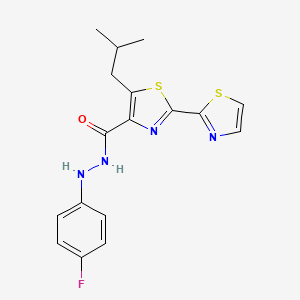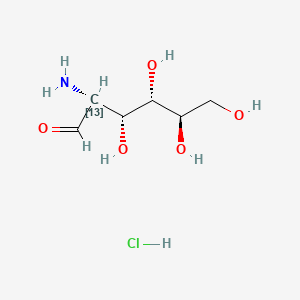
D-Glucosamine-2-13C Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucosamine-2-13C (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. Glucosamine hydrochloride is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly used as a dietary supplement and is a natural component of cartilage matrix and synovial fluid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-2-13C (hydrochloride) involves the incorporation of the carbon-13 isotope into the glucosamine molecule. This can be achieved through chemical synthesis or biosynthetic methods.
Industrial Production Methods: Industrial production of glucosamine hydrochloride often involves the extraction of chitin from marine or fungal sources, followed by hydrolysis with concentrated hydrochloric acid. The labeled version, Glucosamine-2-13C (hydrochloride), can be produced by incorporating the carbon-13 isotope during the hydrolysis process .
Análisis De Reacciones Químicas
Types of Reactions: Glucosamine-2-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form glucosaminitol.
Substitution: It can undergo substitution reactions to form N-acetylglucosamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: N-acetylglucosamine.
Aplicaciones Científicas De Investigación
Glucosamine-2-13C (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of glucosamine into glycosylated proteins and lipids.
Biology: Employed in studies of cellular metabolism and the biosynthesis of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in osteoarthritis and other joint disorders.
Industry: Utilized in the production of dietary supplements and as a precursor in the synthesis of various biochemicals
Mecanismo De Acción
The mechanism of action of Glucosamine-2-13C (hydrochloride) involves its incorporation into glycosaminoglycans, which are essential components of cartilage and synovial fluid. It exerts chondroprotective effects by reducing inflammation, enhancing the synthesis of proteoglycans, and improving the redox status of cells. It also induces autophagy, which helps in maintaining joint health and preventing osteoarthritis .
Comparación Con Compuestos Similares
- D-Glucosamine-1-13C hydrochloride
- D-Glucosamine-13C6,15N hydrochloride
- N-Acetyl-D-glucosamine
- D-Galactosamine hydrochloride
Comparison: Glucosamine-2-13C (hydrochloride) is unique due to the specific labeling of the carbon-13 isotope at the second carbon position. This specific labeling allows for precise tracking in metabolic studies, making it a valuable tool in research. Other similar compounds may have different labeling positions or additional isotopic labels, which can be used for various specialized applications .
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(213C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i3+1; |
Clave InChI |
CBOJBBMQJBVCMW-NGXWWYOQSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([13C@H](C=O)N)O)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
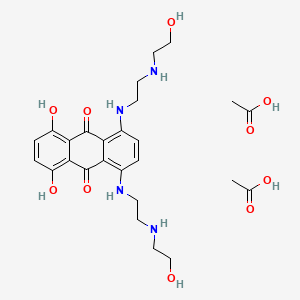
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
